molecular formula C12H11ClO3S2 B8446742 2-[(4-Methylphenoxy)methyl]thiophene-3-sulfonyl chloride

2-[(4-Methylphenoxy)methyl]thiophene-3-sulfonyl chloride

Cat. No. B8446742
M. Wt: 302.8 g/mol
InChI Key: FWOHCSNFDHMPMF-UHFFFAOYSA-N
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Patent
US06683103B2

Procedure details

2-[(4-methylphenoxy)methyl]thiophene-3-sulfonyl chloride was prepared, as described in Example 1 5E, using N-{2-[(4-methylphenoxymethyl]thiophene-3-sulfonyl}pyrrole by basic hydrolysis (NaOH/EtOH) followed by conversion to the corresponding sulfonyl chloride, in 46% yield.
[Compound]
Name
Example 1 5E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[(4-methylphenoxymethyl]thiophene-3-sulfonyl}pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOH EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][C:8]2[S:9][CH:10]=[CH:11][C:12]=2[S:13](C2NC=CC=2)(=[O:15])=[O:14])=[CH:4][CH:3]=1.[OH-].[Na+].CCO.S(Cl)([Cl:31])(=O)=O>>[CH3:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][C:8]2[S:9][CH:10]=[CH:11][C:12]=2[S:13]([Cl:31])(=[O:15])=[O:14])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Example 1 5E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-[(4-methylphenoxymethyl]thiophene-3-sulfonyl}pyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OCC=2SC=CC2S(=O)(=O)C=2NC=CC2)C=C1
Step Three
Name
NaOH EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OCC=2SC=CC2S(=O)(=O)Cl)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.